1,3-bis{[4-(propan-2-yl)phenyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-BIS[4-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes benzene rings, sulfonyl groups, and a benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[4-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the benzene sulfonyl chloride derivatives, followed by their reaction with the benzodiazole core under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[4-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
1,3-BIS[4-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in treating certain diseases due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-BIS[4-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and sulfonyl-containing molecules, such as:
- 1,3-BIS[4-(METHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- 1,3-BIS[4-(ETHYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Uniqueness
What sets 1,3-BIS[4-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its specific substitution pattern and the presence of isopropyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C25H26N2O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1,3-bis[(4-propan-2-ylphenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C25H26N2O5S2/c1-17(2)19-9-13-21(14-10-19)33(29,30)26-23-7-5-6-8-24(23)27(25(26)28)34(31,32)22-15-11-20(12-16-22)18(3)4/h5-18H,1-4H3 |
InChI Key |
NSIBZYBXWVWXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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